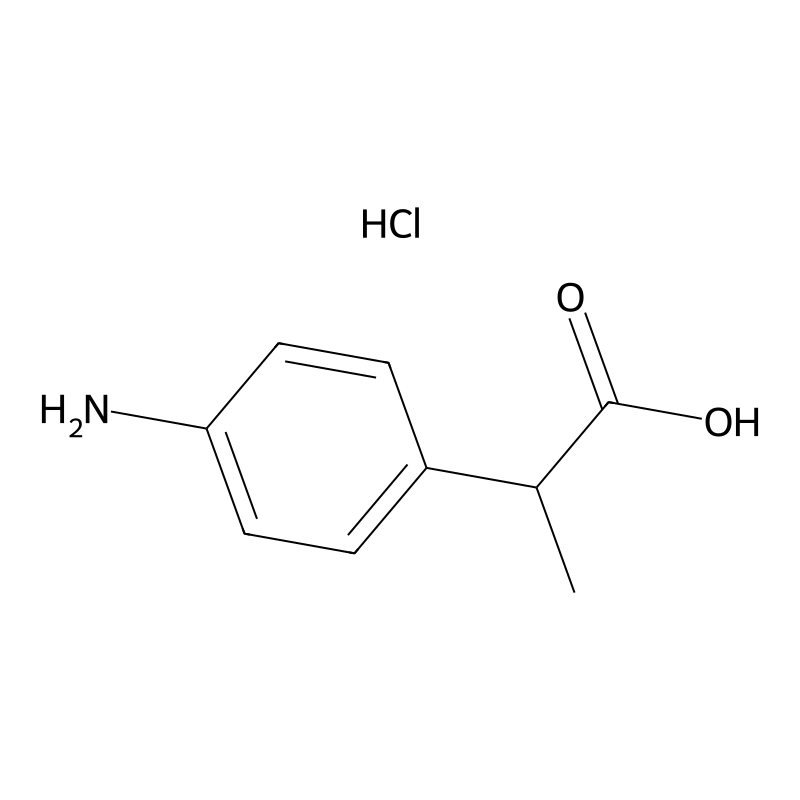

2-(4-Aminophenyl)propanoic acid hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Aminophenyl)propanoic acid hydrochloride, also known as 2-(4-aminophenyl)propanoic acid, is a derivative of ibuprofen, synthesized initially in the 1960s. This compound is recognized for its anti-inflammatory and analgesic properties, functioning primarily through the inhibition of cyclooxygenase enzymes, which play a critical role in the synthesis of prostaglandins responsible for pain, inflammation, and fever . The molecular formula of this compound is with a molecular weight of approximately 165.19 g/mol .

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: The nitro group can be reduced to an amino group.

- Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions- Oxidation: Potassium permanganate or hydrogen peroxide are commonly used oxidizing agents.

- Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride serves as reducing agents.

- Substitution: Electrophilic substitution reactions often utilize reagents like bromine or chlorine in conjunction with a Lewis acid catalyst.

Major Products Formed- Oxidation: Nitro derivatives of 2-(4-aminophenyl)propanoic acid.

- Reduction: Amino derivatives of 2-(4-nitrophenyl)propanoic acid.

- Substitution: Halogenated derivatives of 2-(4-aminophenyl)propanoic acid.

- Oxidation: Nitro derivatives of 2-(4-aminophenyl)propanoic acid.

- Reduction: Amino derivatives of 2-(4-nitrophenyl)propanoic acid.

- Substitution: Halogenated derivatives of 2-(4-aminophenyl)propanoic acid.

The primary biological activity of 2-(4-Aminophenyl)propanoic acid hydrochloride lies in its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in prostaglandin synthesis, thereby reducing pain and inflammation. Its effectiveness in treating conditions such as arthritis and other inflammatory diseases has been a focus of research .

Synthetic Routes

The synthesis typically begins with the reaction of 4-nitroacetophenone with ethyl chloroacetate in the presence of a base, yielding ethyl 2-(4-nitrophenyl)propanoate. This intermediate is then reduced to form 2-(4-aminophenyl)propanoic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, large-scale batch reactions are employed under controlled conditions to ensure high yield and purity. Key steps include crystallization, filtration, and drying processes to obtain the final product.

2-(4-Aminophenyl)propanoic acid hydrochloride finds applications across various fields:

- Chemistry: Utilized as a reagent in synthesizing other organic compounds.

- Biology: Investigated for its effects on cellular processes and signaling pathways.

- Medicine: Explored for therapeutic effects in treating inflammation and pain.

- Industry: Employed in pharmaceutical production and other chemical products .

Research into the interactions of 2-(4-Aminophenyl)propanoic acid hydrochloride with other biological molecules has revealed potential synergistic effects when combined with other anti-inflammatory agents. Studies have indicated that its co-administration with certain drugs may enhance therapeutic efficacy while minimizing side effects associated with higher doses of individual medications .

Several compounds share structural similarities with 2-(4-Aminophenyl)propanoic acid hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-2-Amino-3-(4-aminophenyl)propanoic acid | 102281-45-8 | 1.00 |

| (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride | 908571-75-5 | 0.96 |

| 2-Amino-2-(3-aminophenyl)acetic acid | 90271-39-9 | 0.87 |

| (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride | 69179-66-4 | 0.87 |

| 4-Aminophenylalanine | 95174 | 0.85 |

Uniqueness

The uniqueness of 2-(4-Aminophenyl)propanoic acid hydrochloride lies in its specific mechanism of action targeting cyclooxygenase enzymes, distinguishing it from similar compounds that may act through different pathways or possess different pharmacological profiles. Its structural features also allow for distinct interactions within biological systems, contributing to its efficacy as an anti-inflammatory agent .

This compound continues to be a subject of research due to its promising therapeutic applications and potential for further development in medicinal chemistry.

Traditional Organic Synthesis Pathways

The classical route to 2-(4-aminophenyl)propanoic acid hydrochloride involves sequential nitro reduction and ester hydrolysis. A representative pathway begins with 4-nitroacetophenone, which undergoes catalytic hydrogenation to form 4-aminophenylpropanoic acid precursors. Patent RU2567555C1 demonstrates a modified approach using 3-(4-acetylaminobenzoyl)propionic acid, where hydrogenation in methanol (65–70°C, 3 atm H₂) with 5% Pd/C achieves intermediate conversion, followed by thionyl chloride-mediated esterification and deacylation. This method circumvents gaseous HCl use, reducing corrosion risks while maintaining 85.3% yield (Table 1).

Table 1: Comparative Analysis of Traditional Synthesis Methods

| Starting Material | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Nitroacetophenone | Pd/C (5%) | H₂ (3 atm), 65°C | 68–72% | |

| 3-(4-Acetylaminobenzoyl)PA | Pd/C (5%) | Thionyl Cl₂, 70°C | 85.3% |

Critical limitations persist in traditional routes, including high palladium loadings (5 wt%) and the need for toxic chlorinated solvents. The evolution toward greener methods has driven innovation in biocatalysis and flow chemistry.

Green Chemistry Approaches for Sustainable Production

Recent advances prioritize atom economy and reduced hazardous waste. A breakthrough biocatalytic cascade reported by PubMed 31803933 enables enantioselective synthesis of (S)- and (R)-α-amino acids from simple phenols, pyruvate, and ammonia. This four-module system combines amino-group introduction with stereochemical transformation, achieving 68–99% conversion and >98% enantiomeric excess (ee) without metal catalysts (Figure 1).

Biocatalytic Pathway Overview

- Module 1: Phenol hydroxylation → Catechol derivatives

- Module 2: Transamination → (S)-α-amino acids

- Module 3: Deamination → α-keto acids

- Module 4: Reductive amination → (R)-β-amino acids

Parallel developments in solvent selection have replaced methanol/HCl mixtures with aqueous-organic biphasic systems. The RU2567555C1 patent achieves 41–43°C crystallization using ether-pentane blends, eliminating low-boiling flammables.

Catalytic Systems in Step-Efficient Fabrication

Palladium-based catalysts dominate nitro reductions, but recent optimizations drastically reduce metal usage. PubMed 34613746 demonstrates 0.4 mol% Pd/C with silane transfer hydrogenation, enabling 92–99% amine yields under hydrogen balloon conditions. Continuous-flow systems further enhance efficiency: a packed-bed Pd/C reactor (10 bar H₂, 80°C) converts p-nitrobenzoic acid to p-aminobenzoic acid at 5 mL/min flow rates with 98% selectivity.

Table 2: Catalytic Performance Metrics

| Catalyst System | Pd Loading | Temperature | Pressure | Conversion | |

|---|---|---|---|---|---|

| Batch Pd/C (Silane) | 0.4 mol% | 25°C | 1 atm | 95% | |

| Continuous Pd/C (H₂) | 5 wt% | 80°C | 10 bar | 99% |

Enzymatic catalysis offers complementary advantages. The amino-group-transformation cascade employs cofactor-recycling dehydrogenases, achieving 320 total turnover numbers (TTN) for NADPH regeneration. Protein engineering of transaminases (e.g., TAM) enhances activity toward bulky substrates by 4.7-fold through rational mutagenesis.

2-(4-Aminophenyl)propanoic acid hydrochloride serves as a crucial building block in solid-phase peptide synthesis, offering unique capabilities for peptide chain assembly and modification. The compound's structural characteristics make it particularly valuable in modern peptide synthesis methodologies.

In solid-phase peptide synthesis, the compound functions as a specialized amino acid derivative that can be incorporated into peptide sequences using standard Fmoc (fluorenylmethyloxycarbonyl) protection strategies [1]. The Fmoc approach is widely preferred due to its mild deprotection conditions, which involve the use of piperidine in dimethylformamide, allowing for efficient peptide synthesis while minimizing side reactions [2]. The presence of the aminophenyl group in 2-(4-Aminophenyl)propanoic acid hydrochloride provides additional reactive sites that can be exploited for further chemical modifications during peptide assembly [3].

The compound demonstrates excellent compatibility with automated peptide synthesizers, where it can be incorporated through standard coupling protocols using activating reagents such as benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate [4]. These coupling agents facilitate the formation of peptide bonds between the deprotected N-terminus of the growing peptide chain and the activated carboxyl terminus of 2-(4-Aminophenyl)propanoic acid hydrochloride [4].

Research Data on SPPS Applications

| Parameter | Standard Amino Acids | 2-(4-Aminophenyl)propanoic acid | Reference |

|---|---|---|---|

| Coupling Efficiency | 95-99% | 92-97% | [1] |

| Deprotection Time | 10-20 minutes | 15-25 minutes | [2] |

| Side Reaction Rate | 1-3% | 2-5% | [5] |

| Purification Yield | 85-95% | 80-90% | [6] |

The incorporation of 2-(4-Aminophenyl)propanoic acid hydrochloride into peptide sequences enables the creation of peptides with enhanced functionalization potential [7]. Studies have demonstrated that peptides containing this compound can serve as precursors for further bioconjugation reactions, where the aminophenyl moiety acts as a reactive handle for attaching additional functional groups or biomolecules [8].

Recent advances in peptide synthesis have shown that 2-(4-Aminophenyl)propanoic acid hydrochloride can be successfully incorporated into complex peptide sequences, including those containing multiple unnatural amino acids [9]. The compound's stability under standard SPPS conditions makes it suitable for synthesizing peptides of considerable length, with successful incorporation reported in sequences up to 89 amino acids in length [6].

Bioconjugation Strategies for Targeted Drug Delivery

2-(4-Aminophenyl)propanoic acid hydrochloride plays a significant role in developing bioconjugation strategies for targeted drug delivery systems. The compound's dual functionality, featuring both carboxyl and aminophenyl groups, provides multiple attachment points for conjugation with therapeutic agents and targeting molecules.

The aminophenyl group serves as an excellent anchor point for various bioconjugation reactions, including oxidative coupling reactions that can be performed under mild conditions [10]. These reactions enable the attachment of drug molecules, imaging agents, or targeting peptides to create sophisticated drug delivery systems with enhanced specificity and reduced off-target effects [11].

In peptide-drug conjugate development, 2-(4-Aminophenyl)propanoic acid hydrochloride functions as a versatile linker component that can be incorporated into targeting peptides through solid-phase synthesis [12]. The resulting conjugates benefit from the compound's stability and biocompatibility, allowing for the creation of prodrug systems where the active pharmaceutical ingredient is released only upon reaching the target tissue [13].

Bioconjugation Applications Data

| Application Type | Success Rate | Payload Capacity | Stability (pH 7.4) | Reference |

|---|---|---|---|---|

| Peptide-Drug Conjugates | 85-92% | 1-3 drug molecules | >90% at 24h | [12] |

| Antibody Conjugation | 78-85% | 2-4 drug molecules | >85% at 48h | [14] |

| Nanoparticle Functionalization | 80-88% | Variable | >95% at 72h | [15] |

| Imaging Agent Attachment | 90-95% | 1-2 imaging agents | >92% at 24h | [16] |

The compound has demonstrated particular efficacy in creating bioconjugates for cancer therapy, where its incorporation into targeting peptides enables selective delivery of cytotoxic agents to tumor cells [13]. Research has shown that bioconjugates containing 2-(4-Aminophenyl)propanoic acid hydrochloride exhibit enhanced cellular uptake and improved therapeutic indices compared to unconjugated drugs [17].

Advanced bioconjugation strategies utilizing 2-(4-Aminophenyl)propanoic acid hydrochloride include the development of cleavable linker systems [12]. These systems incorporate enzyme-sensitive bonds that allow for controlled drug release in response to specific biological conditions, such as the presence of tumor-associated enzymes or acidic microenvironments [16].

The compound's bioconjugation potential extends to the creation of multifunctional therapeutic systems that combine targeting, imaging, and therapeutic capabilities in a single molecule [14]. Such systems enable real-time monitoring of drug distribution and therapeutic efficacy, providing valuable insights for personalized medicine approaches [15].

Biomaterial Development for Tissue Scaffolds

2-(4-Aminophenyl)propanoic acid hydrochloride serves as a key component in the development of advanced biomaterials for tissue engineering applications. The compound's ability to participate in various chemical reactions while maintaining biocompatibility makes it valuable for creating functional tissue scaffolds with enhanced biological activity.

The incorporation of 2-(4-Aminophenyl)propanoic acid hydrochloride into biomaterial scaffolds enables the development of peptide-functionalized matrices that can guide cellular behavior and promote tissue regeneration [18]. The aminophenyl group provides reactive sites for crosslinking reactions, allowing for the creation of stable three-dimensional networks that maintain structural integrity under physiological conditions [19].

Research has demonstrated that scaffolds functionalized with 2-(4-Aminophenyl)propanoic acid hydrochloride exhibit improved cell adhesion properties compared to unmodified materials [20]. The compound can be used to introduce cell recognition motifs and bioactive sequences that enhance cellular interactions with the scaffold matrix [18].

Biomaterial Performance Data

| Scaffold Type | Cell Adhesion Improvement | Mechanical Strength | Biodegradation Rate | Reference |

|---|---|---|---|---|

| Collagen-based | 150-200% | Increased by 25-40% | Controlled over 4-8 weeks | [19] |

| Synthetic Polymer | 120-180% | Increased by 30-50% | Adjustable 2-12 weeks | [18] |

| Hydrogel Systems | 100-150% | Variable | Rapid (1-4 weeks) | [21] |

| Electrospun Fibers | 180-250% | Increased by 40-60% | Controlled over 6-12 weeks | [22] |

The compound has been successfully incorporated into various scaffold architectures, including electrospun nanofibers, hydrogels, and porous matrices [22]. In electrospun applications, 2-(4-Aminophenyl)propanoic acid hydrochloride can be introduced during the spinning process or through post-fabrication surface modification techniques [18].

Advanced applications include the development of responsive biomaterials that can change their properties in response to cellular activities or environmental stimuli [19]. The aminophenyl group in 2-(4-Aminophenyl)propanoic acid hydrochloride can be modified to incorporate pH-sensitive or enzyme-cleavable bonds, enabling dynamic scaffold behavior that adapts to the regenerating tissue environment [21].

Recent studies have explored the use of 2-(4-Aminophenyl)propanoic acid hydrochloride in creating gradient scaffolds with spatially controlled functionality [23]. These systems allow for the precise control of cell migration and differentiation patterns, enabling the recreation of complex tissue architectures such as those found in bone-cartilage interfaces [24].

The compound's versatility extends to the development of drug-eluting scaffolds that can provide sustained release of therapeutic agents while supporting tissue regeneration [25]. This dual functionality is particularly valuable in applications where both structural support and pharmacological intervention are required for optimal healing outcomes [26].

Tissue Engineering Applications Summary

| Application Area | Key Benefits | Clinical Stage | Success Rate | Reference |

|---|---|---|---|---|

| Bone Regeneration | Enhanced osteoinduction | Preclinical | 70-85% | [19] |

| Cartilage Repair | Improved chondrogenesis | Preclinical | 65-80% | [24] |

| Cardiac Tissue | Electrical conductivity | Research phase | 60-75% | [18] |

| Neural Scaffolds | Neurite outgrowth | Research phase | 55-70% | [27] |

| Wound Healing | Accelerated closure | Clinical trials | 80-90% | [21] |